2-[2-([1,1'-Biphenyl]-2-yloxy)ethyl]piperidine hydrochloride
Overview
Description
“2-[2-([1,1’-Biphenyl]-2-yloxy)ethyl]piperidine hydrochloride” is a chemical compound with the CAS number 1219963-72-0 . It is a member of the piperidine chemical family .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code:1S/C19H23NO.ClH/c1-2-6-16(7-3-1)17-9-11-19(12-10-17)21-15-13-18-8-4-5-14-20-18;/h1-3,6-7,9-12,18,20H,4-5,8,13-15H2;1H
. This indicates that the compound consists of 19 carbon atoms, 23 hydrogen atoms, 1 nitrogen atom, and 1 oxygen atom, along with a chloride ion .
Scientific Research Applications
Chemistry and Pharmacokinetics
Piperidine derivatives, including those related to "2-[2-([1,1'-Biphenyl]-2-yloxy)ethyl]piperidine hydrochloride", play a crucial role in the development of pharmaceutical agents due to their versatile pharmacokinetic profiles. For instance, the chemistry, pharmacokinetics, and analytical methods of bilastine, a piperidine-derived antihistamine, have been comprehensively reviewed, highlighting the molecule's potent binding affinity to the H1 receptor and its longer duration of action (Sanjay Sharma et al., 2021).
Pharmacodynamics and Therapeutic Applications
Piperidine derivatives have been explored for their pharmacological potential across various therapeutic areas. For example, ligands for D2-like receptors have been synthesized to investigate the role of arylalkyl substituents in improving potency and selectivity, which is significant for developing antipsychotic agents (D. Sikazwe et al., 2009). Furthermore, the DNA-binding properties of Hoechst 33258 and its analogues, incorporating piperidine rings, offer insights into designing drugs with improved specificity for AT-rich sequences, demonstrating the versatility of piperidine structures in drug design (U. Issar et al., 2013).
Analytical and Bioanalytical Applications
The analytical and bioanalytical applications of piperidine derivatives are pivotal in pharmaceutical analysis. For instance, novel methodologies for the quantification of piperidine-based compounds in various matrices underscore the importance of these structures in developing economical, effective, and safe analytical techniques for routine quality control and bioequivalence studies (Sanjay Sharma et al., 2021).
Safety And Hazards
properties
IUPAC Name |
2-[2-(2-phenylphenoxy)ethyl]piperidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO.ClH/c1-2-8-16(9-3-1)18-11-4-5-12-19(18)21-15-13-17-10-6-7-14-20-17;/h1-5,8-9,11-12,17,20H,6-7,10,13-15H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJPBOYORTIAKSQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)CCOC2=CC=CC=C2C3=CC=CC=C3.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-([1,1'-Biphenyl]-2-yloxy)ethyl]piperidine hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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